Poricoic acid A

Descripción general

Descripción

Poricoic acid A (PAA) is a natural product isolated from Poria cocos. It possesses anti-tumor activity and enhances melatonin inhibition of AKI-to-CKD transition by regulating the Gas6/AxlNFκB/Nrf2 axis .

Molecular Structure Analysis

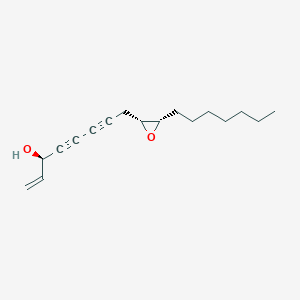

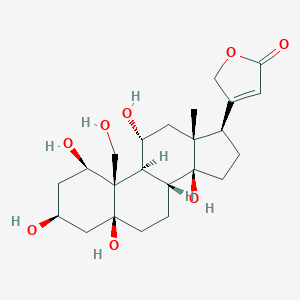

The molecular formula of Poricoic acid A is C31H46O5, and its molecular weight is 498.69 .Physical And Chemical Properties Analysis

Poricoic acid A has a molecular weight of 498.69 and a molecular formula of C31H46O5 . More specific physical and chemical properties are not detailed in the retrieved documents.Aplicaciones Científicas De Investigación

Inhibition of COVID-19 Protease

Poricoic acid A, found in Poria cocos, has been studied for its potential to inhibit Mpro, the primary protease of COVID-19 . Molecular docking techniques and molecular dynamics simulations demonstrated that the active components of Poria cocos could bind stably to the active site of Mpro with high levels of binding activity .

Modulation of NMDA Receptors

Poricoic acid A has been found to have subunit-specific effects on NMDA receptors . NMDA receptors are tetrameric protein complexes composed of glycine-linked NR1 subunits and glutamate-linked NR2 subunits. Poricoic acid A was found to inhibit the glutamate-induced inward current in a concentration-dependent manner that was reversible .

Reduction of Renal Fibrosis

Poricoic acid A, along with poricoic acid C, have been found to mainly reduce renal fibrosis by regulating Wnt/β-catenin, AMPK and other signaling pathways .

Inhibition of Lung Cancer Cell Growth

Poricoic acid A and poricoic acid B both have inhibitory effects on the growth of lung cancer cells .

Cytotoxicity on Human Promyeloid Leukemia Cells

Poricoic acid A and poricoic acid B have significant cytotoxicity on human promyeloid leukemia cells .

Pharmacokinetics and Herb-Drug Interactions

While there is limited information available, some studies have begun to explore the pharmacokinetics and potential herb-drug interactions of Poricoic acid A .

Mecanismo De Acción

Target of Action

Poricoic Acid A (PAA) is a natural product extracted from Poria cocos, a traditional Chinese medicine . It has been found to primarily target the NF-κB/MAPK pathway , Sirt3 , and β-catenin . These targets play crucial roles in various biological processes, including inflammation, fibrosis, and cell proliferation .

Mode of Action

PAA interacts with its targets to bring about significant changes in cellular functions. It inhibits the NF-κB/MAPK pathway, thereby alleviating renal fibrosis in rats with cardiorenal syndrome . PAA also upregulates Sirt3, which in turn promotes the deacetylation of β-catenin . This interaction leads to the suppression of renal fibroblast activation and interstitial fibrosis .

Biochemical Pathways

PAA affects several biochemical pathways. It inhibits the NF-κB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . PAA also influences the TGF-β1-induced Smad3 and MAPK pathways, which are associated with fibrosis and cell proliferation . By modulating these pathways, PAA can alleviate renal fibrosis and suppress cell proliferation .

Result of Action

The molecular and cellular effects of PAA’s action are significant. PAA can alleviate the damage of heart and kidney function in cardiorenal syndrome rats, reduce the pathological damage of kidney tissue and renal fibrosis, and inhibit the renal inflammatory response . In ovarian cancer, PAA induces cell apoptosis and autophagy by regulating the mTOR/p70s6k signaling axis .

Action Environment

The action, efficacy, and stability of PAA can be influenced by various environmental factors. For instance, the physiological environment, such as pH and temperature, can affect the stability and activity of PAA. Additionally, the presence of other compounds or drugs can potentially lead to herb-drug interactions, influencing the action of PAA . .

Safety and Hazards

Direcciones Futuras

Poricoic acid A has shown potential in the treatment of renal fibrosis and cardiorenal syndrome . It has also been found to suppress TGF-β1-induced renal fibrosis and proliferation . These findings suggest that Poricoic acid A could be further explored as a potential therapeutic agent in these areas.

Propiedades

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAQLXUMUVEKGR-SMFZDKLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346653 | |

| Record name | Poricoic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Poricoic acid A | |

CAS RN |

137551-38-3 | |

| Record name | Poricoic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)